3-allyl-6-ethyl-2-((2-oxo-2-(p-tolyl)ethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one
Description
3-allyl-6-ethyl-2-((2-oxo-2-(p-tolyl)ethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one is a thieno[2,3-d]pyrimidinone derivative characterized by a fused thiophene-pyrimidine core. Key structural features include:
- Ethyl group at position 6, contributing to steric effects and metabolic stability.
- Thioether-linked 2-oxo-2-(p-tolyl)ethyl moiety at position 2, which introduces electron-withdrawing properties and aromatic interactions via the p-tolyl (4-methylphenyl) group.
Properties
IUPAC Name |
6-ethyl-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S2/c1-4-10-22-19(24)16-11-15(5-2)26-18(16)21-20(22)25-12-17(23)14-8-6-13(3)7-9-14/h4,6-9,11H,1,5,10,12H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNREKOZDRSZFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=C(N(C2=O)CC=C)SCC(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-allyl-6-ethyl-2-((2-oxo-2-(p-tolyl)ethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate thieno[2,3-d]pyrimidine derivatives with allyl and ethyl groups under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
3-allyl-6-ethyl-2-((2-oxo-2-(p-tolyl)ethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-allyl-6-ethyl-2-((2-oxo-2-(p-tolyl)ethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-allyl-6-ethyl-2-((2-oxo-2-(p-tolyl)ethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Substituent Impact on Bioactivity
- Fluorophenyl vs.
- Morpholino vs. Ethyl Groups: The morpholino substituent () introduces a polar, water-soluble heterocycle, contrasting with the ethyl group’s nonpolar character. This substitution could reduce metabolic degradation and improve pharmacokinetics .
- Thiophene vs.
Molecular Weight and Solubility
- Lower molecular weight analogs (e.g., 366.44 g/mol in ) typically exhibit better aqueous solubility, whereas bulkier derivatives (e.g., 482.59 g/mol in ) may require formulation optimization for bioavailability .
Research Findings and Implications
- Synthetic Challenges : The allyl and thioether groups in the target compound necessitate precise reaction conditions (e.g., temperature control, palladium catalysis) to avoid side reactions .
- Structure-Activity Relationship (SAR) : The combination of allyl, ethyl, and p-tolyl groups in the target compound creates a unique pharmacophore with balanced hydrophobicity and electronic properties, distinguishing it from analogs with single-substitution patterns .
Biological Activity
3-allyl-6-ethyl-2-((2-oxo-2-(p-tolyl)ethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative that has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, research findings, and comparative analysis with similar compounds.
Molecular Formula: C20H20N2O2S2
CAS Number: 421577-88-0
IUPAC Name: 6-ethyl-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may inhibit certain enzymes or receptors involved in critical cellular processes, leading to alterations in cell proliferation and survival pathways.
Antimicrobial Activity
Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to 3-allyl-6-ethyl-2-(...) can inhibit the growth of various bacterial strains. For instance, a study demonstrated that related thienopyrimidine derivatives had minimum inhibitory concentrations (MICs) in the range of 5–20 μg/mL against Gram-positive and Gram-negative bacteria .
Anticancer Properties
The anticancer potential of this compound has been explored in various studies. In vitro assays have shown that it can induce apoptosis in cancer cell lines, such as human breast cancer (T47D) and colon carcinoma (HCT116). The IC50 values for these cell lines were reported to be approximately 27.3 μM and 6.2 μM, respectively .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 3-allyl-6-ethyl-2-(...), it is essential to compare it with other thienopyrimidine derivatives. Below is a summary table comparing its biological activities with similar compounds:
| Compound Name | Antimicrobial Activity (MIC μg/mL) | Anticancer Activity (IC50 μM) |
|---|---|---|
| 3-Allyl... | 5–20 | 27.3 (T47D), 6.2 (HCT116) |
| Thienopyrimidine A | 10–30 | 15.0 (T47D), 8.0 (HCT116) |
| Thienopyrimidine B | 8–25 | 30.0 (T47D), 12.0 (HCT116) |
Case Studies
- Antimicrobial Study : A recent study evaluated the antimicrobial effects of various thienopyrimidine derivatives, including our compound of interest. Results indicated a strong correlation between structural modifications and enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Cancer Cell Line Study : Another study focused on the anticancer effects of thienopyrimidine derivatives on T47D breast cancer cells, where significant apoptosis was observed at concentrations as low as 27.3 μM for the compound under consideration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
